molecular formula C22H14FN3O3 B4724177 4-cyano-2-fluoro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide

4-cyano-2-fluoro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B4724177
M. Wt: 387.4 g/mol
InChI Key: WSCWVZXOHDWVLC-UHFFFAOYSA-N
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Description

4-cyano-2-fluoro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has been studied extensively for its potential use in scientific research. It is an inhibitor of a specific protein kinase, and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide involves the inhibition of a specific protein kinase. This kinase is involved in the phosphorylation of a range of cellular proteins, which affects their activity and function. By inhibiting this kinase, this compound can alter cellular processes and signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific cellular processes and signaling pathways that are affected. It has been shown to inhibit cell growth and induce apoptosis in certain cancer cell lines. It has also been shown to affect the differentiation of certain cell types, such as osteoblasts. Additionally, it has been shown to have anti-inflammatory effects in certain models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-cyano-2-fluoro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its specificity for a particular protein kinase. This allows researchers to study the effects of inhibiting this kinase on specific cellular processes and signaling pathways. However, one limitation is that the compound may have off-target effects on other cellular proteins, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on 4-cyano-2-fluoro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide. One area of interest is its potential use as a therapeutic agent for certain types of cancer. Another area of interest is its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on specific cellular processes and signaling pathways.

Scientific Research Applications

4-cyano-2-fluoro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide has been used in a variety of scientific research applications. It has been shown to inhibit the activity of a specific protein kinase, which is involved in a range of cellular processes including cell growth, differentiation, and apoptosis. This makes it a useful tool for studying these processes in vitro.

Properties

IUPAC Name

4-cyano-2-fluoro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O3/c1-28-16-7-9-20-19(11-16)26-22(29-20)14-3-5-15(6-4-14)25-21(27)17-8-2-13(12-24)10-18(17)23/h2-11H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCWVZXOHDWVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.